Cas no 1400968-29-7 ((2R)-3-fluoro-3-methylbutan-2-amine)

(2R)-3-fluoro-3-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-3-fluoro-3-methylbutan-2-amine
- 1400968-29-7
- SCHEMBL12681801
- EN300-1769955
-
- インチ: 1S/C5H12FN/c1-4(7)5(2,3)6/h4H,7H2,1-3H3/t4-/m1/s1
- InChIKey: OXVLZOYJHJXSBM-SCSAIBSYSA-N
- ほほえんだ: FC(C)(C)[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 105.095377549g/mol
- どういたいしつりょう: 105.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 61.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 26Ų
(2R)-3-fluoro-3-methylbutan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769955-0.1g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 0.1g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1769955-10.0g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 10g |
$7065.0 | 2023-05-27 | ||
Enamine | EN300-1769955-5.0g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 5g |
$4764.0 | 2023-05-27 | ||
Enamine | EN300-1769955-0.5g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 0.5g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1769955-0.25g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 0.25g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1769955-5g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 5g |
$4764.0 | 2023-09-20 | ||
Enamine | EN300-1769955-0.05g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 0.05g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1769955-10g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 10g |
$7065.0 | 2023-09-20 | ||
Enamine | EN300-1769955-1.0g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 1g |
$1643.0 | 2023-05-27 | ||
Enamine | EN300-1769955-2.5g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 2.5g |
$3220.0 | 2023-09-20 |
(2R)-3-fluoro-3-methylbutan-2-amine 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
(2R)-3-fluoro-3-methylbutan-2-amineに関する追加情報
Chemical Profile of (2R)-3-fluoro-3-methylbutan-2-amine (CAS No. 1400968-29-7)
(2R)-3-fluoro-3-methylbutan-2-amine, identified by its Chemical Abstracts Service (CAS) number 1400968-29-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral amine derivative has garnered attention due to its structural features and potential applications in drug development, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of a fluorine atom at the third carbon position and a methyl group at the same position introduces unique electronic and steric properties, making this compound a valuable intermediate in the construction of complex molecular architectures.
The stereochemistry of (2R)-3-fluoro-3-methylbutan-2-amine is defined by its (R) configuration at the second carbon, which is a critical factor in determining its biological activity. Chiral centers are pivotal in medicinal chemistry, as they often dictate the pharmacological properties of a molecule. The fluorine substituent, while relatively small, exerts significant influence on the molecule's reactivity and binding affinity to biological targets. This combination of features makes (2R)-3-fluoro-3-methylbutan-2-amine a promising candidate for further exploration in the design of novel therapeutic agents.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors. The fluorine atom can modulate the electronic properties of adjacent functional groups, leading to more potent and selective drug candidates. For instance, fluoroalkyl groups have been widely incorporated into antiviral, anticancer, and anti-inflammatory drugs to improve their pharmacokinetic profiles. The study of (2R)-3-fluoro-3-methylbutan-2-amine aligns with these trends, as it offers a versatile scaffold for constructing fluorinated molecules with tailored biological activities.
The synthesis of enantiomerically pure (2R)-3-fluoro-3-methylbutan-2-amine presents both challenges and opportunities for synthetic chemists. Traditional methods such as chiral resolution or asymmetric hydrogenation have been employed to achieve high enantiomeric purity. However, with advancements in catalytic systems and biocatalysis, new approaches have emerged that offer greater efficiency and sustainability. For example, enzymatic resolutions using lipases or esterases have shown promise in producing optically active amines with high yields and minimal environmental impact. These innovations are particularly relevant in the context of green chemistry, where minimizing waste and reducing energy consumption are paramount.
The potential applications of (2R)-3-fluoro-3-methylbutan-2-amine extend beyond its role as an intermediate in drug synthesis. Its unique structural motif has been explored in materials science and agrochemicals, where fluorinated compounds are valued for their stability and reactivity. In materials science, for instance, fluorinated amines can be incorporated into polymers to enhance their thermal stability and chemical resistance. Similarly, in agrochemicals, these compounds serve as building blocks for herbicides and pesticides that exhibit improved efficacy and environmental compatibility.
Recent research has also highlighted the importance of computational methods in the design and optimization of fluorinated compounds like (2R)-3-fluoro-3-methylbutan-2-amine. Molecular modeling techniques can predict the binding modes of these molecules to biological targets, providing insights into their potential pharmacological effects. Additionally, quantum mechanical calculations help elucidate the electronic structure-property relationships that govern their reactivity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and develop more effective drug candidates.
The development of novel synthetic routes for (2R)-3-fluoro-3-methylbutan-2-amine continues to be an area of active investigation. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular frameworks efficiently. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce fluorine atoms into organic molecules with high precision. These methods not only enhance synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity.
The role of biocatalysis in the production of enantiomerically pure amines cannot be overstated. Enzymes such as ketoreductases and dehydrogenases have been engineered to perform highly selective transformations on fluorinated substrates. Such biocatalytic systems offer several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced byproduct formation. These advancements are particularly relevant for industrial-scale production where cost-effectiveness and sustainability are key considerations.
The future prospects for (2R)-3-fluoro-3-methylbutan-2-amine are promising as new methodologies continue to emerge in pharmaceutical chemistry. The integration of artificial intelligence (AI) into drug discovery processes is revolutionizing how researchers identify promising candidates from vast chemical libraries. AI-driven platforms can predict the biological activity of compounds like (2R)-3-fluoro-3-methylbutan-2-am ine based on their structural features alone. This approach accelerates virtual screening efforts significantly while reducing experimental costs.
In conclusion,(2R)-3-fluoro - 3 - methyl butan - 2 - am ine strong>, with its CAS number 1400968 - 29 - 7 , represents an important compound in modern chemical research . Its unique structural attributes make it valuable for constructing novel therapeutic agents , intermediates , materials , agrochemicals , etc . With ongoing advancements i n synthetic methodologies , computational techniques , an d biocatalysis , this compound is poised t o play an increasingly significant role i n various scientific disciplines . As research progresses further into t he complexities o f fluorinated moieties an d stereochemistry , we can expect even more innovative applications t o emerge from studies on such remarkable molecules . p >
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